molecular formula C8H6BrClO2 B1288874 2-(4-Bromo-3-chlorophenyl)acetic acid CAS No. 1261643-24-6

2-(4-Bromo-3-chlorophenyl)acetic acid

Cat. No.: B1288874
CAS No.: 1261643-24-6
M. Wt: 249.49 g/mol
InChI Key: RMGCJLITIJXUAB-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chlorophenyl)acetic acid (BCPA) is an organic compound belonging to the phenylacetic acid family. It is a colorless, water-soluble solid, with a molecular weight of around 250. BCPA is used in a variety of scientific research applications, including as a reagent for organic synthesis and as a tool for understanding the mechanism of action of various biochemical and physiological processes.

Scientific Research Applications

Environmental Impact and Degradation

  • Chlorophenols and Phenoxy Herbicides : Studies on chlorophenols (CPs) and phenoxy herbicides, like 2,4-Dichlorophenoxyacetic acid (2,4-D), highlight their widespread use in agriculture and their subsequent environmental impact. These compounds are known for their persistence and potential toxic effects on non-target organisms. Research focuses on understanding their degradation in natural and engineered environments, the formation of by-products, and the development of remediation strategies to mitigate their impact (Werner, Garratt, & Pigott, 2012).

Remediation Techniques

  • Advanced Oxidation Processes : Certain studies explore the degradation of chlorophenols using advanced oxidation processes, indicating the potential for similar methods to be applied to 2-(4-Bromo-3-chlorophenyl)acetic acid. These methods may include photocatalysis, Fenton reactions, and other radical-driven degradation mechanisms to reduce the environmental persistence of these compounds (Lin et al., 2021).

Industrial Applications and Concerns

  • Pervaporation Techniques : The separation of acetic acid from water using pervaporation highlights the industrial relevance of acetic acid derivatives. Research in this area may provide insights into the recovery and purification processes applicable to related compounds, including this compound, especially in waste streams from chemical production facilities (Aminabhavi & Toti, 2003).

Toxicological and Risk Assessment

  • Human and Ecological Risk Assessment : Evaluations of the health risks associated with exposure to chlorophenols and phenoxy herbicides provide a framework for assessing the potential risks of this compound. These assessments consider biomonitoring data, exposure scenarios, and the derivation of safety thresholds to protect human health and the environment (Aylward et al., 2009).

Safety and Hazards

Handling “2-(4-Bromo-3-chlorophenyl)acetic acid” requires caution. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and adequate ventilation are necessary when handling this compound .

Future Directions

The future research directions for “2-(4-Bromo-3-chlorophenyl)acetic acid” could involve studying its biological activities, as pyrazole derivatives have shown a wide range of pharmacological properties . Additionally, its potential use in the synthesis of other chemical compounds could be explored .

Relevant Papers Several papers have been published on related compounds. For instance, a paper titled “Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review” discusses the synthesis methods and pharmacological properties of pyrazole derivatives . Another paper titled “Crystal structure of 4-bromo-2-(4-chlorophenyl)-1-methyl-5 …” concludes that a related compound is a propesticide that is activated by the oxidative removal of the N-ethoxymethyl group .

Biochemical Analysis

Biochemical Properties

2-(4-Bromo-3-chlorophenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction can affect the metabolism of other compounds processed by this enzyme. Additionally, this compound can bind to specific receptors, altering their signaling pathways and leading to various downstream effects.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, its interaction with CYP1A2 can inhibit the enzyme’s activity, affecting the metabolism of other substrates processed by this enzyme.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, its interaction with CYP1A2 can affect the metabolism of other compounds processed by this enzyme. This interaction can lead to changes in the levels of specific metabolites, impacting overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, it has been shown to have high gastrointestinal absorption and can permeate the blood-brain barrier . These properties affect its distribution within the body and its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall activity within the cell.

Properties

IUPAC Name

2-(4-bromo-3-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGCJLITIJXUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261643-24-6
Record name 2-(4-bromo-3-chlorophenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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